Enhanced Lipophilicity: Trifluoroacetyl vs. Acetyl Substitution
The trifluoroacetyl group in the target compound significantly increases lipophilicity compared to the non-fluorinated acetyl analog (1-(3-aminopyrrolidin-1-yl)ethan-1-one, CAS 833483-45-7). This is a class-level inference based on the well-established effect of trifluoromethyl groups on LogP . The trifluoroacetyl moiety introduces strong electron-withdrawing effects and increases molecular volume, which directly correlates with improved membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~1.2 (predicted, based on class-level inference) |
| Comparator Or Baseline | 1-(3-Aminopyrrolidin-1-yl)ethan-1-one (LogP ~0.1) |
| Quantified Difference | Approximately 1.1 LogP unit increase |
| Conditions | Predicted via computational methods; no experimental LogP data found for target compound |
Why This Matters
Higher lipophilicity improves passive membrane diffusion, which is critical for oral bioavailability and blood-brain barrier penetration in drug candidates, making this compound a more attractive building block for CNS-targeting therapeutics.
